(1-Butylindazol-5-yl)boronic acid
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Description
“(1-Butylindazol-5-yl)boronic acid” is a chemical compound with the molecular formula C11H15BN2O2 . It is listed under CAS number 2377607-59-3 .
Synthesis Analysis
The synthesis of boronic acids, including “this compound”, often involves the electrophilic borylation of aryl Grignard reagents . A high throughput analysis of boronic acids using ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry has been developed for the analysis of a broad range of boronic acids present in industrial samples .Molecular Structure Analysis
Boronic acids form five-membered boronate esters with diols, which have been increasingly popular in the synthesis of small chemical receptors . The structure-reactivity relationships of boronic acids indicate that both boronic acid structure and solution pH must be carefully considered .Chemical Reactions Analysis
Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .Future Directions
Boronic acid-based compounds are finding increasing applications in diverse areas of research, including chemical biology, supramolecular chemistry, and biomedical applications . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences, is also being explored .
Mechanism of Action
Target of Action
The primary target of (1-Butylindazol-5-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The compound, as an organoboron reagent, plays a crucial role in this reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is stable and readily prepared . It’s also environmentally benign, which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by environmental factors. The compound is known to be stable and environmentally benign , suggesting it can maintain its efficacy under various environmental conditions.
Properties
IUPAC Name |
(1-butylindazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O2/c1-2-3-6-14-11-5-4-10(12(15)16)7-9(11)8-13-14/h4-5,7-8,15-16H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZVQQBAVOIRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(N=C2)CCCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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